3-(2-Isopropyl-imidazol-1-yl)-propylamine
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Overview
Description
3-(2-Isopropyl-imidazol-1-yl)-propylamine is an organic compound that features an imidazole ring substituted with an isopropyl group at the second position and a propylamine chain at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Isopropyl-imidazol-1-yl)-propylamine typically involves the alkylation of imidazole with an appropriate alkyl halide, followed by the introduction of the propylamine chain. One common method involves the reaction of 2-isopropylimidazole with 3-chloropropylamine under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or nitriles under strong oxidizing conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate are often employed.
Major Products:
Oxidation: Imines, nitriles
Reduction: Secondary or tertiary amines
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
3-(2-Isopropyl-imidazol-1-yl)-propylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(2-Isopropyl-imidazol-1-yl)-propylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
2-Isopropylimidazole: Lacks the propylamine chain, making it less versatile in certain applications.
3-(1H-Imidazol-1-yl)-propylamine: Similar structure but without the isopropyl group, affecting its chemical properties and reactivity.
Uniqueness: 3-(2-Isopropyl-imidazol-1-yl)-propylamine is unique due to the presence of both the isopropyl group and the propylamine chain, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its analogs.
Properties
IUPAC Name |
3-(2-propan-2-ylimidazol-1-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-8(2)9-11-5-7-12(9)6-3-4-10/h5,7-8H,3-4,6,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPFJVKASKRWNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424383 |
Source
|
Record name | 3-(2-Isopropyl-imidazol-1-yl)-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733756-66-6 |
Source
|
Record name | 3-(2-Isopropyl-imidazol-1-yl)-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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